molecular formula C17H21F2NO2 B2498140 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one CAS No. 2097923-68-5

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2498140
CAS No.: 2097923-68-5
M. Wt: 309.357
InChI Key: QPDQFJSUZSCGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction.
  • Example: Reacting the spirocyclic intermediate with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Spirocyclic Core:

    • The spirocyclic core can be synthesized via a cyclization reaction involving a suitable amine and a difluorinated precursor under basic conditions.
    • Example: Reacting 1,1-difluoro-2-bromoethane with a secondary amine in the presence of a base like sodium hydride.

Chemical Reactions Analysis

Types of Reactions: 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation:

    • The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction:

    • The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution:

    • The fluorine atoms can be substituted with nucleophiles under appropriate conditions.
    • Example: Reaction with a thiol to form a thioether derivative.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Thiols, amines.

Major Products:

  • Oxidation: Corresponding carboxylic acid.
  • Reduction: Corresponding alcohol.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique spirocyclic structure and fluorine-containing properties.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural features that may interact with biological targets.
  • Investigated for its pharmacokinetic properties and potential therapeutic effects.

Industry:

  • Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Potential to modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride.
  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride.
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride.

Comparison:

  • Structural Differences:

    • The presence of different substituents on the spirocyclic core or the ethanone moiety.
    • Variations in the position and type of functional groups.
  • Unique Features:

    • The combination of the spirocyclic structure with the ethoxyphenyl group and difluorinated atoms makes 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one unique.
    • These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-{1,1-Difluoro-6-azaspiro[25]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO2/c1-2-22-14-5-3-13(4-6-14)11-15(21)20-9-7-16(8-10-20)12-17(16,18)19/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQFJSUZSCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.